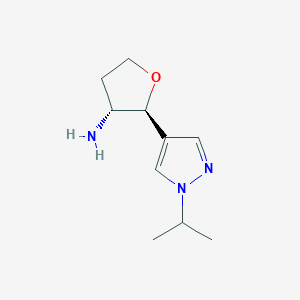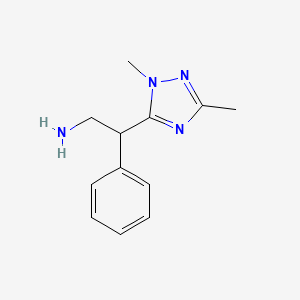
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrazole ring
Preparation Methods
The synthesis of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems have been explored to improve reaction efficiency and yield. These systems allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, have shown promise in medicinal chemistry for their potential anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and substituents. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Further studies are needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazole derivatives, such as:
4-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: This compound lacks the two methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrazole: This derivative has a fully aromatic pyrazole ring, which may influence its chemical properties and interactions with molecular targets.
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2,3-triazole:
Properties
CAS No. |
113870-96-5 |
|---|---|
Molecular Formula |
C11H10Cl2N2O |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H10Cl2N2O/c1-6-10(11(16)15(2)14-6)8-4-3-7(12)5-9(8)13/h3-5,14H,1-2H3 |
InChI Key |
OVDMGVVYYJSBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)
![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)







